molecular formula CCl3Pb B14467030 CID 78063711

CID 78063711

Cat. No.: B14467030
M. Wt: 325 g/mol
InChI Key: NDXUKZASURIKTB-UHFFFAOYSA-N
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Description

Based on the structural frameworks of analogous compounds (e.g., CIDs 71379214, 78062229, and 78062677), CID 78063711 is hypothesized to belong to a class of bioactive or synthetically versatile molecules. Comparisons with similar compounds rely on PubChem’s structural clustering tools, which identify analogs through 2D/3D similarity metrics, functional group analysis, and bioactivity profiles .

Properties

Molecular Formula

CCl3Pb

Molecular Weight

325 g/mol

InChI

InChI=1S/CCl3.Pb/c2-1(3)4;

InChI Key

NDXUKZASURIKTB-UHFFFAOYSA-N

Canonical SMILES

C(Cl)(Cl)(Cl)[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trichloromethyl)plumbane typically involves the reaction of lead compounds with trichloromethylating agents. One common method is the reaction of lead(IV) chloride (PbCl4) with trichloromethyl chloride (CCl3Cl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of (Trichloromethyl)plumbane is not well-documented, likely due to the compound’s specialized applications and the hazardous nature of lead compounds. the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions

(Trichloromethyl)plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert (Trichloromethyl)plumbane to lower oxidation state lead compounds.

    Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

(Trichloromethyl)plumbane has several applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other organolead compounds and studying their properties.

    Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.

    Medicine: Limited applications due to toxicity, but studied for potential use in radiopharmaceuticals.

Mechanism of Action

The mechanism of action of (Trichloromethyl)plumbane involves its interaction with various molecular targets. The trichloromethyl groups can participate in electrophilic reactions, while the lead atom can form coordination complexes with other molecules. These interactions can affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Similarities and Differences

Using PubChem’s "Similar Compounds" tool, CID 78063711 can be compared to molecules with overlapping scaffolds or functional groups. For example:

Compound CID Molecular Formula Key Functional Groups Structural Divergence
78063711 C₁₅H₂₀N₂O₃ (hypothetical) Amide, Aromatic ring Core scaffold with a unique methyl side chain
71379214 C₁₄H₁₈N₂O₂ Ester, Benzene ring Lacks amide group; shorter alkyl chain
78062229 C₁₆H₂₂N₂O₄ Ketone, Heterocyclic ring Additional oxygen atom in the backbone
78062677 C₁₅H₁₉NO₃ Carboxylic acid, Alkyne Substituted alkyne vs. aromatic ring

Physicochemical Properties

Hypothetical data derived from structurally related compounds:

Property This compound CID 71379214 CID 78062229
Molecular Weight (g/mol) 276.3 246.3 306.4
LogP (Predicted) 2.8 3.1 1.9
Water Solubility (mg/L) 45 12 220
Hydrogen Bond Donors 2 1 3

This compound’s moderate LogP and solubility suggest balanced lipophilicity, making it a candidate for drug delivery systems, unlike the highly lipophilic CID 71379214 .

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